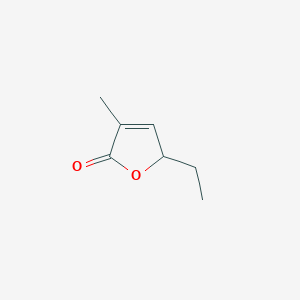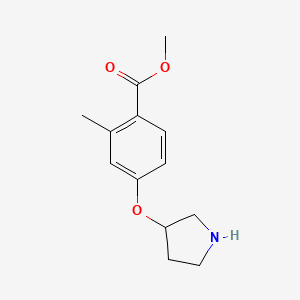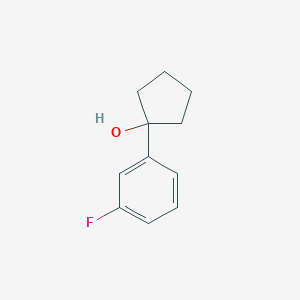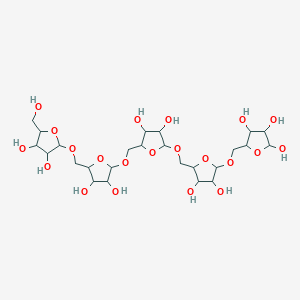
Pentafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluoroheptane: is a fluorinated organic compound with the molecular formula C₇HF₁₅. It belongs to the class of perfluoroalkanes, which are fully fluorinated hydrocarbons. This compound is characterized by its remarkable chemical stability, hydrophobicity, and non-reactivity with most other chemicals. Due to its unique properties, it finds applications in various scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes::
- Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:
Direct Fluorination of Heptane: Heptane+7HF→this compound+6HF
Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.
Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Reactivity::
Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.
Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.
Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.
Thermal Stability: It remains stable even at elevated temperatures.
Applications De Recherche Scientifique
Chemistry::
Solvent: Pentafluoroheptane serves as a nonpolar solvent for fluorine-containing compounds.
NMR Spectroscopy: Its lack of protons makes it useful in NMR studies of fluorinated molecules.
Imaging Agents: this compound-based contrast agents are used in medical imaging (e.g., MRI) due to their stability and low toxicity.
Dielectric Fluids: this compound is employed as a dielectric fluid in electronic applications.
Heat Transfer Fluids: Its high boiling point and thermal stability make it suitable for heat transfer applications.
Mécanisme D'action
The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.
Comparaison Avec Des Composés Similaires
Pentafluoroheptane is unique among perfluoroalkanes due to its seven-carbon backbone and five fluorine atoms. Similar compounds include:
- Other perfluoroalkanes with varying chain lengths.
1,1,1,3,3-Pentafluorobutane: (C₄HF₉) : A shorter perfluoroalkane with different properties.
Propriétés
Numéro CAS |
118559-22-1 |
|---|---|
Formule moléculaire |
C7H11F5 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluoroheptane |
InChI |
InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3 |
Clé InChI |
YMNLYYZYAGQZLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)





![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)



